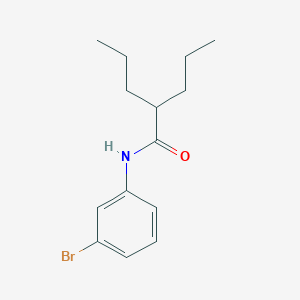![molecular formula C19H19ClN2O3 B290416 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide is not fully understood. However, it has been shown to interact with various molecular targets in the body, including enzymes and receptors. It has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic effects, as well as antitumor activity. It has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, analgesic, and antitumor effects, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the investigation of 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide. One potential area of research is the development of more potent and selective analogs of this compound for use in various therapeutic applications. Another area of research is the investigation of the exact mechanism of action of this compound, which may provide insights into its potential therapeutic uses. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which may help to determine its potential clinical applications.
Métodos De Síntesis
The synthesis of 4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylcarbonyl chloride to form 4-chloro-3-(cyclopropylcarbonyl)aminobenzoic acid. This is then reacted with 2-ethoxyaniline in the presence of a coupling agent to yield the final product.
Aplicaciones Científicas De Investigación
4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C19H19ClN2O3 |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
4-chloro-3-(cyclopropanecarbonylamino)-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-25-17-6-4-3-5-15(17)21-19(24)13-9-10-14(20)16(11-13)22-18(23)12-7-8-12/h3-6,9-12H,2,7-8H2,1H3,(H,21,24)(H,22,23) |
Clave InChI |
QJKMQZPPZAAMMU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CC3 |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
